molecular formula C24H27N3O6S2 B2917860 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1223954-04-8

2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No. B2917860
CAS RN: 1223954-04-8
M. Wt: 517.62
InChI Key: RXAMCAVZIGWSCK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sulfonamide group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a large number of atoms. The pyrimidine ring and the sulfonamide group would likely be the key structural features .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the sulfonamide group could make it more polar and potentially increase its solubility in water .

Scientific Research Applications

Chemiluminescence and Synthesis

A study on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes reveals the potential application of similar sulfanyl-substituted compounds in chemiluminescence. The base-induced decomposition of these dioxetanes in dimethyl sulfoxide (DMSO) emits light, indicating their potential use in developing chemiluminescent probes or materials (Watanabe et al., 2010).

Antibacterial and Enzyme Inhibition

Another study discusses the synthesis, characterization, and pharmacological evaluation of 1,3,4-oxadiazole and acetamide derivatives, including the evaluation of their antibacterial and anti-enzymatic potential. This suggests the possibility of using similar compounds in antimicrobial research or as leads in the development of new antibacterial agents (Nafeesa et al., 2017).

Anticancer Activity

A novel series of 4-arylsulfonyl-1,3-oxazoles, characterized by similar sulfanyl and acetamide groups, demonstrated significant anticancer activity against various cancer cell lines, highlighting the therapeutic potential of such compounds in oncology research (Zyabrev et al., 2022).

Molecular Docking and Drug Design

Research involving quantum chemical insight into the molecular structure and docking studies of a similar compound against SARS-CoV-2 protein suggests its potential application in antiviral drug discovery, particularly against COVID-19. The study highlights the compound's binding energy and interaction with the viral protease, indicating its potential as a lead compound for further drug development efforts (Mary et al., 2020).

Crystallography and Structural Analysis

The crystal structures of compounds with similar sulfanyl and acetamide functionalities provide insights into their molecular conformations, which are crucial for understanding the structure-activity relationships necessary for drug design. These studies contribute to the field of crystallography and medicinal chemistry by offering detailed structural data that can influence the synthesis of novel therapeutic agents (Subasri et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide with 5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloro-N-(3,5-dimethoxyphenyl)acetamide", "5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol", "Base (e.g. potassium carbonate)" ], "Reaction": [ "To a solution of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide in a suitable solvent, add a base (e.g. potassium carbonate) and stir.", "Add 5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol to the reaction mixture and stir at room temperature for several hours.", "Heat the reaction mixture to reflux and continue stirring for several hours.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with a suitable solvent and dry to obtain the desired compound." ] }

CAS RN

1223954-04-8

Product Name

2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide

Molecular Formula

C24H27N3O6S2

Molecular Weight

517.62

IUPAC Name

2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C24H27N3O6S2/c1-4-5-6-16-7-9-20(10-8-16)35(30,31)21-14-25-24(27-23(21)29)34-15-22(28)26-17-11-18(32-2)13-19(12-17)33-3/h7-14H,4-6,15H2,1-3H3,(H,26,28)(H,25,27,29)

InChI Key

RXAMCAVZIGWSCK-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC(=C3)OC)OC

solubility

not available

Origin of Product

United States

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